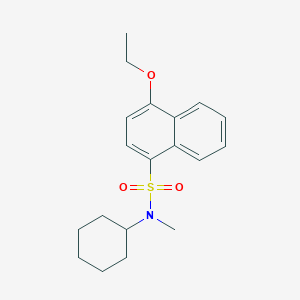

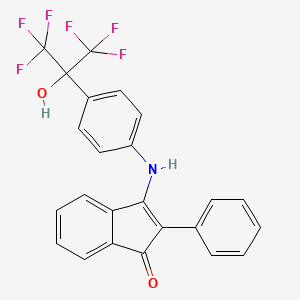

![molecular formula C13H14N2O2 B2653713 N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-53-5](/img/structure/B2653713.png)

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

カタログ番号:

B2653713

CAS番号:

478249-53-5

分子量:

230.267

InChIキー:

DOJIPVBZQZECLY-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It likely contains a pyrrole group (a five-membered aromatic ring with one nitrogen atom), an amide group (a carbonyl group (C=O) linked to a nitrogen atom), and a methoxyphenyl group (a phenyl ring with a methoxy (O-CH3) substituent) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methoxyphenyl group, and the formation of the amide linkage . The exact methods would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrrole and phenyl rings, the polarity of the amide group, and the electron-donating properties of the methoxy group .Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions. These could include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition-elimination at the amide group, and potentially others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Versatility in Synthesis

- The utility of Weinreb amides, a related chemical structure, in the Knorr pyrrole synthesis demonstrates the versatility of such compounds in synthesizing pyrrole derivatives. These methodologies provide a platform for the development of compounds with potential biological activities (Alberola et al., 1999).

Anticancer and Antibacterial Agents

- Derivatives of the core structure, such as substituted N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their cytotoxic activity against cancer cells, showcasing their potential as therapeutic agents (Hassan et al., 2014).

- Novel benzodifuranyl derivatives, incorporating similar core functionalities, exhibited significant anti-inflammatory and analgesic properties, pointing to their utility in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitubercular Activity

- Pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine showed potent antitubercular activity, illustrating the application of such compounds in addressing bacterial infections, particularly tuberculosis (Bodige et al., 2019).

Electrochromic Materials

- Aromatic polyamides with pendant methoxy-substituted triphenylamine units, related to the chemical functionalities of interest, have been developed for their electrochromic properties. These materials have applications in smart windows, displays, and other devices requiring variable optical properties (Chang & Liou, 2008).

Synthetic Utility in Organic Chemistry

- The synthesis and application of N-methoxy-N-methylamides (Weinreb amides) from carboxylic acids, which share a similarity in functional groups with the compound of interest, highlight the broad utility of these functionalities in organic synthesis, enabling the generation of a wide range of ketones without side products (Lee & Park, 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-11-6-4-10(5-7-11)9-15-13(16)12-3-2-8-14-12/h2-8,14H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJIPVBZQZECLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

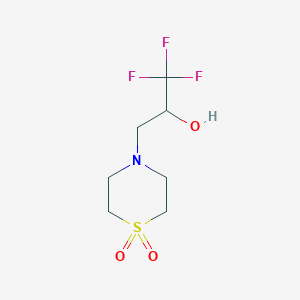

4-(3,3,3-Trifluoro-2-hydroxypropyl)-1lambda6-thiomorpho...

Cat. No.: B2653631

CAS No.: 1340529-88-5

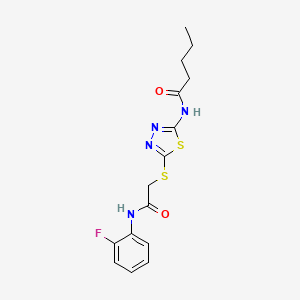

3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperaz...

Cat. No.: B2653632

CAS No.: 2380088-67-3

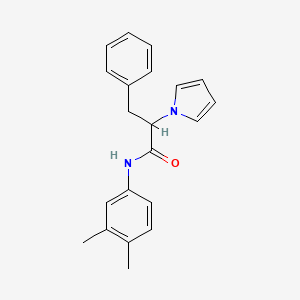

(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphe...

Cat. No.: B2653633

CAS No.: 477854-14-1

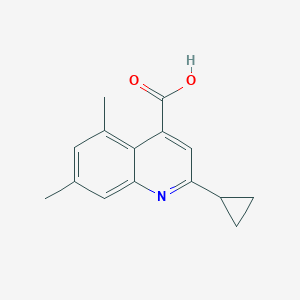

(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyr...

Cat. No.: B2653634

CAS No.: 1706173-18-3

![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)

![(5E)-5-{[(4-fluorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2653633.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

![1-(3,4-Difluorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2653653.png)